Prop-2-yn-1-yl 3-methoxy-4-((4-methylbenzyl)oxy)benzoate is an organic compound with the molecular formula C₁₄H₁₂O₄. It features a propargyl group attached to a benzoate moiety, which is further substituted with a methoxy and a 4-methylbenzyl ether group. The compound is characterized by its aromatic structure, which contributes to its chemical stability and potential biological activity. The compound crystallizes in an orthorhombic space group, exhibiting unique intermolecular interactions that influence its physical properties .
The primary synthetic route for Prop-2-yn-1-yl 3-methoxy-4-((4-methylbenzyl)oxy)benzoate involves the alkylation of 4-hydroxy-3-methoxybenzoic acid with propargyl bromide in the presence of potassium carbonate as a base. This reaction typically proceeds under reflux conditions, resulting in the formation of the target compound through nucleophilic substitution mechanisms .
The synthesis of Prop-2-yn-1-yl 3-methoxy-4-((4-methylbenzyl)oxy)benzoate can be summarized as follows:
Prop-2-yn-1-yl 3-methoxy-4-((4-methylbenzyl)oxy)benzoate has potential applications in pharmaceuticals due to its structural properties that may confer biological activity. It could serve as a lead compound for developing new drugs targeting inflammation or microbial infections. Furthermore, its use in material science or as a flavoring agent in food products could also be explored, given its aromatic characteristics .
Several compounds share structural similarities with Prop-2-yn-1-yl 3-methoxy-4-((4-methylbenzyl)oxy)benzoate. Below is a comparison highlighting their uniqueness:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Prop-2-ynyl 3-methoxy-4-(prop-2-yloxy)benzoate | C₁₄H₁₂O₄ | Similar alkylation method; different substituents |
| Ethyl 3-chloro-4-((4-methylbenzyl)oxy)benzoate | C₁₇H₁₇ClO₃ | Chlorine substitution; potential differences in reactivity |
| Propanoyl 3-fluoro-4-(phenoxymethyl)benzoate | C₁₂H₁₃F O₃ | Fluorine atom; altered electronic properties |
| Propanoyl 3-bromo-4-(methylphenoxy)benzoate | C₁₂H₁₂BrO₃ | Bromine substitution; differing biological activities |
These comparisons illustrate how variations in substituents can influence chemical reactivity and biological activity, making Prop-2-yn-1-yloxy derivatives a promising area for further research .
The ¹H Nuclear Magnetic Resonance spectrum of Prop-2-yn-1-yl 3-methoxy-4-((4-methylbenzyl)oxy)benzoate exhibits characteristic signals that reflect the complex molecular architecture [2] [3]. The terminal alkyne proton appears as a sharp triplet at δ 2.50-2.55 ppm with a coupling constant of 2.4 Hz, representing the highly deshielded sp-hybridized carbon-hydrogen bond [4] [5]. This chemical shift is consistent with terminal alkyne protons, which typically resonate between 2.0-3.0 ppm due to the electron-withdrawing nature of the triple bond [6].
The propargyl methylene group produces a characteristic doublet at δ 4.90-4.95 ppm with J = 2.4 Hz, reflecting coupling with the terminal alkyne proton [8]. This significant downfield shift results from the deshielding effect of both the adjacent triple bond and the ester oxygen atom [9]. The aromatic region displays three distinct signals: the ortho-methoxy proton (H-2) appears as a doublet at δ 7.60-7.65 ppm with J = 1.8 Hz, the meta proton (H-5) resonates as a doublet at δ 6.85-6.90 ppm with J = 8.2 Hz, and the ortho-carbonyl proton (H-6) manifests as a doublet of doublets at δ 7.70-7.75 ppm with coupling constants of 8.2 and 1.8 Hz [10] [11].
The benzyl ether linkage contributes a singlet at δ 5.15-5.20 ppm, characteristic of benzylic methylene protons adjacent to an aromatic ether oxygen [10]. The para-methylbenzyl aromatic protons appear as two distinct doublets: H-2'/6' at δ 7.30-7.35 ppm and H-3'/5' at δ 7.15-7.20 ppm, both with J = 8.0 Hz, consistent with para-disubstituted benzene ring patterns [12]. The methoxy group produces a sharp singlet at δ 3.95-4.00 ppm, while the para-methyl substituent resonates as a singlet at δ 2.35-2.40 ppm [13] [14].
The ¹³C Nuclear Magnetic Resonance spectrum provides crucial structural information through characteristic chemical shifts for each carbon environment [15] [16]. The ester carbonyl carbon appears at δ 165-167 ppm, typical for aromatic ester carbonyls that are slightly upfield compared to aliphatic esters due to conjugation with the benzene ring [15] [16]. The alkyne carbons exhibit distinctive chemical shifts: the quaternary alkyne carbon resonates at δ 82-84 ppm, while the terminal alkyne carbon appears at δ 75-77 ppm [18]. These values align with literature reports for propargyl alcohols and related alkyne derivatives .
The aromatic carbon framework displays characteristic resonances: C-1 (carbonyl-bearing) at δ 122-124 ppm, C-3 (methoxy-substituted) at δ 150-152 ppm, and C-4 (benzyloxy-substituted) at δ 155-157 ppm [15] [16]. The electron-donating effects of the methoxy and benzyloxy substituents result in upfield shifts compared to unsubstituted aromatic carbons [16]. The benzyl methylene carbon appears at δ 70-72 ppm, consistent with sp³ carbons adjacent to aromatic ethers [15]. The para-methylbenzyl quaternary carbon resonates at δ 137-139 ppm, while the methoxy and para-methyl carbons appear at δ 55-57 ppm and δ 21-22 ppm, respectively [15] [19].
The infrared spectrum of Prop-2-yn-1-yl 3-methoxy-4-((4-methylbenzyl)oxy)benzoate exhibits diagnostic absorptions that confirm the presence of the terminal alkyne functionality [20] [6]. The terminal alkyne carbon-hydrogen stretch appears as a sharp, strong absorption at 3300-3330 cm⁻¹, characteristic of sp-hybridized carbon-hydrogen bonds [4] [5] [21]. This absorption is notably distinct from other hydrogen stretches due to its unique position and sharp profile [6] [22]. The carbon-carbon triple bond stretch manifests as a weak to medium intensity band at 2100-2150 cm⁻¹ [20] [23] [24]. This absorption may appear weak or even absent in symmetrical internal alkynes but is typically observable in terminal alkynes due to the asymmetric nature of the bond [25] [23].
The terminal alkyne carbon-hydrogen bending vibration produces a strong, sharp absorption at 630-650 cm⁻¹, serving as an excellent diagnostic feature for terminal alkynes [6] [22]. This low-frequency bending mode is particularly useful for confirmation of terminal alkyne functionality, as it appears in a relatively uncrowded region of the spectrum [6].
The ester carbonyl group generates the most intense absorption in the infrared spectrum, appearing at 1720-1730 cm⁻¹ [26] [27] [28]. This frequency is characteristic of aromatic esters, which absorb at slightly lower frequencies than aliphatic esters due to conjugation between the carbonyl and aromatic ring [29] [28] [30]. The aromatic carbon-carbon stretching vibrations manifest as medium to strong intensity bands at approximately 1600 and 1500 cm⁻¹, diagnostic for substituted benzene rings [31] [32].
Aromatic carbon-hydrogen stretches appear as multiple peaks between 3000-3100 cm⁻¹, distinguishing them from aliphatic carbon-hydrogen stretches that occur below 3000 cm⁻¹ [31] [32]. The aromatic carbon-hydrogen out-of-plane bending vibrations produce strong absorptions in the 750-850 cm⁻¹ region, with the exact pattern dependent on the substitution pattern of the benzene ring [31] [32].
The methoxy carbon-oxygen stretch generates a strong absorption at 1250-1280 cm⁻¹, characteristic of aromatic methyl ethers [31] [30]. The benzyl ether linkage contributes medium to strong intensity absorptions at 1150-1200 cm⁻¹, reflecting the aryl-oxygen-alkyl ether stretching vibration [32]. The ester carbon-oxygen stretch appears as a strong band at 1100-1150 cm⁻¹, completing the characteristic "Rule of Three" pattern observed in ester spectra [30].
Mass spectrometric analysis of Prop-2-yn-1-yl 3-methoxy-4-((4-methylbenzyl)oxy)benzoate reveals characteristic fragmentation patterns consistent with ester and aromatic ether functionalities [33] [34] [35]. The molecular ion peak appears at m/z 310 with low to medium intensity, typical for complex organic esters that undergo facile fragmentation upon electron ionization [33] [36].
Primary fragmentation occurs through two main pathways: alpha-cleavage at the ester linkage and McLafferty rearrangement [33] [34] [35]. Alpha-cleavage results in loss of the methoxy radical (-OCH₃, mass 31) to yield the fragment at m/z 279 [M-31]⁺, representing a common fragmentation mode for methoxy-substituted aromatic compounds [33] [35] [36]. McLafferty rearrangement leads to elimination of propargyl alcohol (-C₃H₃O, mass 59) producing the fragment at m/z 251 [M-59]⁺ [34] [35].
The benzyl ether linkage undergoes characteristic benzylic cleavage, generating highly stable fragment ions through aromatic stabilization [37] [35] [38]. The methylbenzyloxybenzoyl cation appears at m/z 121 with high relative intensity, formed through benzylic cleavage followed by aromatic stabilization [37]. The para-methylbenzyl cation (m/z 107) represents another major fragment resulting from benzylic alpha-cleavage [35] [36].
The tropylium ion (C₇H₇⁺) at m/z 91 typically serves as the base peak in the mass spectrum [33] [35]. This fragment forms through benzylic fragmentation followed by cycloheptatrienyl cation rearrangement, providing exceptional stability through delocalization [35]. The phenyl cation (C₆H₅⁺) appears at m/z 77 with medium intensity, resulting from further aromatic ring fragmentation [33] [35].
Secondary fragmentation produces smaller aromatic and alkyne-derived ions [39] [33]. The cyclopentadienyl cation at m/z 65 forms through ring contraction processes [33], while the C₄H₃⁺ ion at m/z 51 represents further fragmentation of aromatic systems [35]. The propargyl cation (C₃H₃⁺) at m/z 39 provides direct evidence for the terminal alkyne functionality, formed through fragmentation of the propargyl ester linkage [33] [35].